2-(4-Fluorobenzyl)piperidine hydrochloride

描述

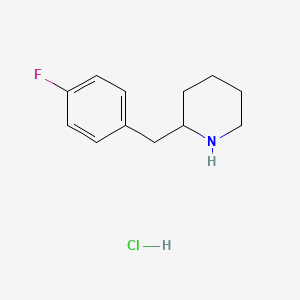

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNIXTOFARAYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590425 | |

| Record name | 2-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171549-62-4 | |

| Record name | 2-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-(4-Fluorobenzyl)piperidine and Analogues

The creation of single-enantiomer piperidine (B6355638) derivatives is a significant challenge in organic synthesis. The primary strategies involve either creating the desired stereocenter during the ring formation or separating the enantiomers from a racemic mixture.

Asymmetric catalytic hydrogenation of pyridine (B92270) derivatives is a direct and efficient method for producing chiral piperidines. This approach typically involves the reduction of a prochiral precursor, such as a substituted pyridine or pyridinium (B92312) salt, using a chiral catalyst.

The hydrogenation of pyridinium salts has been shown to be an effective strategy, as activating the simple pyridine as a pyridinium bromide can help avoid catalyst inhibition and improve substrate reactivity. dicp.ac.cn Iridium-based catalysts, such as [{Ir(cod)Cl}₂] combined with chiral phosphine (B1218219) ligands like (R)-SynPhos, have been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cn For instance, hydrogenations performed in a mixture of solvents like PhMe/CH₂Cl₂ under hydrogen pressure can achieve high yields and enantiomeric excesses (ee). dicp.ac.cn

Similarly, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones using catalysts like [Rh(COD)Binapine]BF₄ provides access to chiral 2-pyridine-aryl/alkyl alcohols with excellent enantioselectivities (up to 99% ee) under mild conditions. nih.gov While this produces a hydroxyl group that would require further modification, it establishes the critical stereocenter. Ruthenium complexes, such as the (R,R)-Teth-TsDPEN-Ru(II) complex, are also effective in asymmetric transfer hydrogenation, particularly in dynamic kinetic resolution processes of related keto-aldehyde substrates. mdpi.com

Heterogeneous catalysis using platinum oxide (PtO₂) for the hydrogenation of substituted pyridines can also yield piperidines with high diastereoselectivity, typically favoring the cis-isomer. whiterose.ac.uk The choice of N-protecting group on the piperidine precursor can influence the stereochemical outcome. whiterose.ac.uk

Table 1: Asymmetric Catalytic Hydrogenation Systems for Pyridine Analogues

| Catalyst System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| [{Ir(cod)Cl}₂] / (R)-SynPhos | 2-Substituted Pyridinium Salts | Provides chiral piperidines with high enantioselectivity. | dicp.ac.cn |

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Yields chiral alcohols with up to 99% ee under mild conditions. | nih.gov |

| (R,R)-Teth-TsDPEN-Ru(II) | β-Ketoaldehydes | Effective for asymmetric transfer hydrogenation via dynamic kinetic resolution. | mdpi.com |

| PtO₂ | Substituted Pyridines | Heterogeneous catalysis that yields predominantly cis-piperidines. | whiterose.ac.uk |

When a racemic mixture of 2-(4-fluorobenzyl)piperidine is synthesized, chiral resolution is employed to separate the enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts or by chromatographic techniques.

One common method is classical resolution, which involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. mdpi.com These salts possess different physical properties, such as solubility, allowing for their separation by crystallization. mdpi.com For piperidine derivatives, chiral acids like N-acetyl-L-leucine have been used as resolving agents. google.com The process involves combining the racemic amine with the resolving agent in a suitable solvent system, leading to the precipitation of one diastereomeric salt. google.com Amidine-based resolving agents have also been developed for the separation of weakly acidic compounds. nih.gov

Kinetic resolution is another powerful technique. nih.gov This method involves reacting the racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.govwhiterose.ac.uk For example, the kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation, demonstrating high selectivity factors. nih.gov

Chromatographic separation on a chiral stationary phase (CSP) is a highly effective, albeit often more expensive, technique for resolving enantiomers. mdpi.comresearchgate.net Different types of CSPs, including those based on macrocyclic glycopeptides or derivatized carbohydrates, can be used with various mobile phase elution modes (normal phase, polar organic, reversed phase) to achieve separation. researchgate.netnih.gov

Table 2: Chiral Resolution Methods for Piperidine Analogues

| Method | Description | Example Resolving Agent/Phase | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form separable diastereomeric salts. | N-acetyl-L-leucine | google.com |

| Kinetic Resolution | Enantioselective reaction that consumes one enantiomer faster than the other. | Chiral hydroxamic acid with N-heterocyclic carbenes | nih.gov |

| Chiral Chromatography | Separation using a column with a chiral stationary phase. | Macrocyclic glycopeptide or derivatized carbohydrate CSPs | researchgate.netresearchgate.net |

The piperidine ring can be constructed via intramolecular cyclization, where a linear precursor containing the nitrogen atom and the necessary carbon chain cyclizes to form the heterocycle. nih.gov These reactions often involve the formation of a new carbon-nitrogen or carbon-carbon bond. nih.gov

One such strategy is the intramolecular reductive hydroamination/cyclization of alkynes. nih.gov In this method, a substrate containing an amino group and an alkyne moiety undergoes an acid-mediated cyclization cascade, which forms an iminium ion intermediate that is subsequently reduced to the piperidine. nih.gov Another approach involves the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone to yield N-hydroxypiperidines. ajchem-a.com

Furthermore, cascade sequences involving a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization can be used to build related heterocyclic systems, a strategy that could be adapted for piperidine synthesis. rsc.org The key is designing a substrate where the nitrogen atom can cyclize onto an appropriately positioned electrophilic carbon. researchgate.net

Multicomponent Reactions for Piperidine Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient route to complex molecules like substituted piperidines. ajchem-a.comnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity.

While specific MCRs for 2-(4-fluorobenzyl)piperidine are not extensively detailed, the construction of highly substituted piperidine scaffolds is well-established through various MCRs. ajchem-a.com For example, a pseudo-four-component reaction of aldehydes, a diol, and ammonium (B1175870) carboxylates can produce a series of N-acylated and non-acylated piperidine analogues. ajchem-a.com Other notable MCRs for building nitrogen-containing heterocycles include the Ugi, Petasis, and Mannich reactions, which can be tailored to produce piperidine precursors. nih.govbeilstein-journals.org The Ugi-4CR, for instance, can be followed by a deprotection and intramolecular cyclization step (UDC strategy) to form various heterocyclic scaffolds. beilstein-journals.org

Derivatization Strategies of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key functional handle for further molecular elaboration. Derivatization at this position can significantly alter the compound's properties.

N-alkylation is a fundamental transformation for secondary amines like 2-(4-fluorobenzyl)piperidine. The most common method involves the reaction of the piperidine with an alkyl halide in the presence of a base. researchgate.netgoogle.com

A typical procedure uses a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The base deprotonates the piperidine nitrogen, forming a more nucleophilic amide anion that then attacks the alkyl halide. researchgate.net To avoid the formation of quaternary ammonium salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net For reactive electrophiles like p-methoxybenzyl chloride, which are prone to SN1 reactions, less polar solvents like dichloromethane (B109758) (DCM) and a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA) may be preferred to control reactivity and prevent side reactions with protic solvents. chemicalforums.com

Reductive amination is another versatile method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. google.com The Mitsunobu reaction also provides a pathway for N-alkylation using alcohols, offering an alternative to methods requiring alkyl halides. rsc.org

Table 3: Common Conditions for N-Alkylation of Piperidines

| Reagents | Solvent | Key Features | Reference |

|---|---|---|---|

| Alkyl Halide, K₂CO₃ | DMF or Acetonitrile | Standard, effective conditions for many alkyl halides. | researchgate.net |

| Alkyl Halide, NaH | DMF | Uses a strong base for less reactive systems. | researchgate.net |

| Alkyl Halide, DIEA | DCM | Good for reactive electrophiles and avoiding side reactions. | chemicalforums.com |

| Aldehyde/Ketone, NaBH(OAc)₃ | DCE or DCM | Reductive amination; mild conditions. | google.com |

| Alcohol, PPh₃, DEAD/DIAD | THF | Mitsunobu reaction; useful for converting alcohols to N-alkyl groups. | rsc.org |

N-Acylation Reactions

N-acylation is a fundamental chemical transformation for secondary amines like 2-(4-Fluorobenzyl)piperidine. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the piperidine ring, forming a stable amide linkage. The hydrochloride salt is typically neutralized with a base in situ to liberate the free amine for the reaction. Common acylating agents include acyl chlorides and acid anhydrides.

The general reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the free 2-(4-Fluorobenzyl)piperidine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion (from an acyl chloride) or a carboxylate ion (from an acid anhydride). chemguide.co.ukderpharmachemica.com An organic or inorganic base is commonly added to the reaction mixture to scavenge the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. derpharmachemica.com

Common conditions for N-acylation of secondary amines are well-documented. researchgate.netresearchgate.netnih.gov For instance, the reaction of a secondary amine with an acyl chloride is often carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or toluene, in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) at temperatures ranging from 0 °C to room temperature. derpharmachemica.com Alternatively, reactions with acid anhydrides can be performed under similar conditions, sometimes with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). derpharmachemica.com

Below is a representative data table illustrating typical conditions and outcomes for the N-acylation of a 2-substituted piperidine, which are analogous to the expected reactions for 2-(4-Fluorobenzyl)piperidine.

Table 1: Representative Conditions for N-Acylation of 2-Substituted Piperidines

| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 85-95 | chemguide.co.ukderpharmachemica.com |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 25 | 80-90 | researchgate.net |

| Acetic Anhydride | 4-DMAP (cat.) | Dichloromethane | 25 | 90-98 | researchgate.net |

| Propionic Anhydride | Triethylamine | Toluene | 50 | 88-96 | researchgate.net |

Synthesis of Isotopically Labeled 2-(4-Fluorobenzyl)piperidine Analogues

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools in pharmaceutical research. nih.govresearchgate.net They are used to study drug metabolism, pharmacokinetics (ADME properties), and as internal standards in quantitative bioanalysis. nih.govresearchgate.net The synthesis of deuterated analogues of 2-(4-Fluorobenzyl)piperidine can be achieved through methods like catalytic hydrogen-deuterium exchange.

Catalytic hydrogen-deuterium (H-D) exchange is a powerful method for introducing deuterium into a molecule. mdpi.com This technique often utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a deuterium source, most commonly deuterium oxide (D₂O). mdpi.comnih.govresearchgate.net For a molecule like 2-(4-Fluorobenzyl)piperidine, there are several positions where H-D exchange can occur, most notably at the benzylic position (the CH₂ group connecting the phenyl and piperidine rings) due to the relative acidity of these protons. nih.gov

The reaction is typically carried out by stirring the substrate with the catalyst in the presence of D₂O, often under a deuterium gas (D₂) atmosphere to enhance the exchange efficiency. researchgate.netx-chemrx.com The temperature can be varied to control the extent and position of deuteration. Milder conditions often favor exchange at more activated C-H bonds, such as the benzylic position. nih.gov

Research has shown that palladium-catalyzed H-D exchange in D₂O can be highly chemoselective for the benzylic position. researchgate.net The efficiency of deuterium incorporation can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: General Conditions for Catalytic H-D Exchange of Benzyl-Containing Compounds

| Catalyst | Deuterium Source | Solvent | Temperature (°C) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | D₂O / D₂ gas | Dioxane | 80 | >95 (benzylic) | researchgate.netx-chemrx.com |

| 5% Pt/C | D₂O | Tetrahydrofuran | 100 | High (aromatic & benzylic) | nih.gov |

| Iron Catalyst | D₂O / H₂ gas | - | 120 | >90 (ortho-aromatic) | nih.gov |

| Ru/C | D₂O | - | 135 | High (selective) | mdpi.com |

Deuterated analogues of 2-(4-Fluorobenzyl)piperidine serve several critical functions in research and development. nih.govresearchgate.netslideshare.net

One of the primary applications is in metabolic studies. escholarship.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where the rate of metabolic reactions involving the cleavage of a C-H bond is slowed down when hydrogen is replaced by deuterium. By strategically placing deuterium atoms at positions susceptible to metabolic oxidation (e.g., the benzylic position), researchers can investigate the metabolic pathways of the parent compound. nih.govnih.gov If deuteration at a specific site leads to a significantly longer half-life or a different metabolite profile, it indicates that the original C-H bond was a primary site of metabolism. nih.govnih.gov This information is crucial for designing drug candidates with improved pharmacokinetic properties. nih.govresearchgate.net

Another key application is their use as internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). x-chemrx.com A known quantity of the deuterated analogue is added to a biological sample (e.g., plasma or urine) before analysis. Since the deuterated compound is chemically identical to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it can be distinguished by the mass spectrometer due to its higher mass. This allows for precise and accurate quantification of the target compound by correcting for any sample loss or variations in instrument response. x-chemrx.com

Finally, deuterium labeling can be used in metabolic imaging techniques, such as Deuterium Magnetic Resonance Imaging (DMI), to non-invasively study the metabolic fate of the compound in vivo. escholarship.orgnih.gov

Preclinical Pharmacological Investigations

Receptor Binding Studies

Sigma Receptor Ligand Interactions (σ1 and σ2)

The piperidine (B6355638) moiety is a crucial structural element for dual histamine H3 (H3R) and sigma-1 (σ1R) receptor activity. nih.gov In a study of various piperidine and piperazine derivatives, it was found that replacing a piperazine ring with a piperidine ring significantly influenced sigma-1 receptor affinity. nih.gov For instance, a compound with a piperazine moiety showed a high Ki value of 1531 nM for the σ1 receptor, whereas its piperidine-containing counterpart demonstrated a significantly lower Ki of 3.64 nM, indicating a much higher affinity. nih.gov This highlights the importance of the piperidine structure for σ1 receptor binding.

Further research into phenoxyalkylpiperidines has identified compounds with high affinity for the σ1 receptor. uniba.it N-[(4-chlorophenoxy)ethyl]piperidines and N-[(4-methoxyphenoxy)ethyl]piperidines displayed Ki values in the nanomolar and subnanomolar range (0.34–1.18 nM and 0.89–1.49 nM, respectively). uniba.it The affinity for the σ2 receptor was generally lower, with Ki values ranging from 52.3 to 809 nM, indicating selectivity for the σ1 subtype. uniba.it One particular 4-methylpiperidine derivative linked to a (4-chlorophenoxy)alkyl moiety, (-)-(S)-92, emerged as a highly selective σ1 receptor ligand over the σ2 receptor. nih.gov

A series of new piperidine-based alkylacetamide derivatives have also been synthesized and shown to have mixed affinity for both σ1 and σ2 receptor subtypes. nih.gov Additionally, in a study of piperidine and piperazine-based compounds, derivatives with a piperidine scaffold and a phenylacetate group were found to have optimal affinity for the σ1 receptor. unict.it

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) |

| Piperidine Derivative | σ1 | 3.64 nM nih.gov |

| N-[(4-chlorophenoxy)ethyl]piperidine Analog | σ1 | 0.34–1.18 nM uniba.it |

| N-[(4-methoxyphenoxy)ethyl]piperidine Analog | σ1 | 0.89–1.49 nM uniba.it |

| Phenoxyalkylpiperidine Analogs | σ2 | 52.3–809 nM uniba.it |

| [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone | σ1 | 0.48 nM nih.gov |

Serotonin (B10506) (5-HT) Receptor Affinity and Selectivity

The affinity of piperidine derivatives for serotonin receptors has been explored to understand their potential as antidepressants. A study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed their high affinity for the serotonin transporter (SERT). nih.gov The inhibition constant (Ki) values for these compounds ranged from 2 to 400 nM, which is comparable to the well-known antidepressant fluoxetine. nih.gov However, these compounds showed very weak affinity for 5-HT1A receptors. nih.gov

| Compound/Analog | Receptor/Transporter | Binding Affinity (Ki) |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives | SERT | 2 - 400 nM nih.gov |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives | 5-HT1A | Very Weak Affinity nih.gov |

Dopamine (B1211576) (D) Receptor Binding Profiles

The interaction of piperidine derivatives with dopamine receptors is of significant interest for the development of treatments for various neurological and psychiatric disorders. Research on benzyloxy piperidine-based compounds has led to the discovery of potent and selective dopamine D4 receptor antagonists. nih.gov These compounds have shown greater than 30-fold selectivity over other dopamine receptor subtypes. nih.gov

In a study of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, a number of derivatives were identified as D4 receptor antagonists with exceptional binding affinity and selectivity. d-nb.info One compound, in particular, displayed a Ki of 0.3 nM for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. d-nb.info

Furthermore, novel piperidine antagonists for the dopamine D4 receptor have been investigated as potential treatments for glioblastoma. mdpi.com Within a series of these compounds, a 4-benzyl derivative showed a high D4 receptor affinity (pKi = 8.79) and significant selectivity over the D2 receptor. mdpi.com

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki/pKi) | Selectivity |

| Benzyloxy piperidine-based compounds | D4 | - | >30-fold vs other dopamine receptors nih.gov |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine derivative | D4 | 0.3 nM d-nb.info | >2000-fold vs D1, D2, D3, D5 d-nb.info |

| 4-Benzyl piperidine derivative | D4 | pKi = 8.79 mdpi.com | High D2/D4 selectivity mdpi.com |

NMDA Receptor Antagonism and Binding Assays

Piperidine derivatives have been investigated for their potential as N-methyl-D-aspartate (NMDA) receptor antagonists, which could have therapeutic applications in various neurological disorders. A series of cis-4-(tetrazolylakyl)piperidine-2-carboxylic acids have been identified as potent and selective NMDA receptor antagonists. nih.gov One of the most potent compounds in this series, LY233053, selectively displaced [3H]CGS-19755 binding with an IC50 of 107 ± 7 nM and antagonized NMDA-induced responses with an IC50 of 4.2 ± 0.4 µM. nih.gov

Another study synthesized (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid and found it to have an NMDA receptor binding affinity (Ki) of 74 nM. nih.gov Carboxylic acid amide derivatives of piperidine have also been shown to be highly effective and selective antagonists of the NMDA receptor, with many compounds showing selectivity for the NR2B subtype. google.com Furthermore, certain piperidine derivatives are known to have specific antagonism to the NR1/NR2B subtype of the NMDA receptor, suggesting potential as analgesics with fewer side effects. google.com

| Compound/Analog | Assay | Binding Affinity (IC50/Ki) |

| cis-4-(tetrazolylakyl)piperidine-2-carboxylic acid (LY233053) | [3H]CGS-19755 displacement | 107 ± 7 nM nih.gov |

| cis-4-(tetrazolylakyl)piperidine-2-carboxylic acid (LY233053) | NMDA antagonism | 4.2 ± 0.4 µM nih.gov |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor Binding | 74 nM nih.gov |

Dopamine Transporter (DAT) Binding and Modulation

Histamine H3 Receptor Antagonism

Piperidine-containing compounds have been extensively studied as histamine H3 receptor antagonists. The piperidine moiety is considered a critical structural element for dual H3 and sigma-1 receptor activity. nih.govacs.org In one study, a piperidine derivative demonstrated a high affinity for the human H3 receptor with a Ki of 7.70 nM. nih.gov

A series of N-alkyl urethane carbamate derivatives containing a piperidine ring were synthesized and evaluated for their H3 receptor antagonist activity. nih.gov The most potent compound in this series exhibited a pA2 value of 7.2 in vitro. nih.gov These findings underscore the importance of the piperidine scaffold in the design of potent histamine H3 receptor antagonists. ingentaconnect.com

| Compound/Analog | Receptor | Binding Affinity (Ki/pA2) |

| Piperidine Derivative | hH3R | 7.70 nM nih.gov |

| N-Alkyl Urethane Piperidine Derivative | H3 | pA2 = 7.2 nih.gov |

Enzyme Inhibition Studies

The 4-(4-fluorobenzyl)piperidine fragment is a key structural motif in the development of novel tyrosinase inhibitors. Tyrosinase is a crucial enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Studies on derivatives containing this fragment have elucidated their kinetic profiles and mechanisms of action.

Biochemical assays have demonstrated that certain analogues are effective tyrosinase inhibitors, with some showing greater potency than the well-known reference inhibitor, kojic acid. nih.govresearchgate.net Kinetic analyses using Lineweaver-Burk plots have revealed different modes of inhibition among these compounds. For instance, several derivatives act as non-competitive inhibitors. nih.govresearchgate.net However, one of the most active inhibitors, a derivative identified as compound 2d, was found to be a mixed-type inhibitor. nih.govresearchgate.net

A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This differs from non-competitive inhibition where the inhibitor binds to the enzyme and enzyme-substrate complex with equal affinity. mdpi.com The mechanism involves the inhibitor binding to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov Computational and structural studies, including molecular docking, have been employed to further clarify the binding mode of these inhibitors with the tyrosinase enzyme. nih.govresearchgate.net

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Derivative 2d | 7.56 | Mixed-type | nih.govresearchgate.net |

| Derivatives 2a-c | Not specified | Non-competitive | nih.govresearchgate.net |

| Kojic Acid (Reference) | Not specified | Competitive | nih.govresearchgate.net |

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of endogenous fatty acid amides like anandamide, a key endocannabinoid. dntb.gov.ua Inhibition of FAAH is a therapeutic strategy for managing pain and inflammation by increasing endocannabinoid levels. dntb.gov.uadrugbank.com

While direct studies on 2-(4-Fluorobenzyl)piperidine hydrochloride are not detailed in the reviewed literature, the piperidine scaffold is a crucial feature in several classes of potent FAAH inhibitors. dntb.gov.ua Specifically, piperidine-based aryl ureas have been identified as a novel class of potent, irreversible FAAH inhibitors. dntb.gov.ua The mechanism for these compounds involves the piperidine moiety facilitating a covalent interaction with a key serine residue (Ser241) in the enzyme's active site. dntb.gov.ua It is proposed that the enzyme induces a conformational change in the piperidine ring of the inhibitor, which enhances the reactivity of its carbonyl group, leading to the formation of a stable, covalent enzyme-inhibitor adduct. dntb.gov.ua This covalent modification effectively deactivates the enzyme. dntb.gov.ua

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are central to the symptomatic treatment of Alzheimer's disease. nih.gov The benzylpiperidine scaffold is a prominent feature in the design of potent cholinesterase inhibitors.

Derivatives incorporating the benzylpiperidine moiety have been synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.govnih.gov In vitro assays demonstrated that many of these compounds effectively inhibit both enzymes, with potencies in the micromolar to submicromolar range. nih.gov Kinetic and molecular modeling studies on some of the most potent derivatives revealed a competitive mode of inhibition, indicating that they bind to the active site of the cholinesterases, likely competing with the natural substrate, acetylcholine. nih.gov The dual inhibitory action against both AChE and BChE is considered a potential advantage in treating later stages of Alzheimer's disease, where BChE levels may increase. nih.gov

| Compound | eeAChE IC₅₀ (µM) | eqBChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 15b | 0.39 | Not specified | nih.gov |

| Derivative 15j | Not specified | 0.16 | nih.gov |

| Derivative 8i | 0.39 | 0.28 | nih.gov |

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes, playing vital roles in nucleotide synthesis and regulating adenosine signaling. nih.govmdpi.com There are four subtypes, ENT1-4, with ENT1 and ENT2 being the most studied. nih.govmdpi.com While specific data on this compound is unavailable, research on the structurally related compound FPMINT, which contains a fluorophenylpiperazine moiety, provides insight into how this class of compounds may interact with ENTs.

FPMINT has been identified as a novel inhibitor of both ENT1 and ENT2. Cellular transport assays using cells expressing either ENT1 or ENT2 showed that FPMINT inhibits the transport of uridine and adenosine in a concentration-dependent manner. Notably, the compound is 5 to 10-fold more selective for ENT2 over ENT1. Kinetic studies revealed that FPMINT acts as a non-competitive inhibitor, reducing the maximum transport rate (Vmax) without affecting the substrate binding affinity (KM). This suggests an allosteric binding mechanism. The inhibition was also found to be irreversible.

| Transporter | Substrate | IC₅₀ Value | Reference |

|---|---|---|---|

| ENT1 | [³H]uridine | ~5-10 µM (estimated) | |

| ENT2 | [³H]uridine | ~1 µM (estimated) |

In Vitro and Preclinical In Vivo Biological Activity Assessments

The functional activity of compounds containing the 2-(4-Fluorobenzyl)piperidine scaffold has been characterized in various cellular assays, defining their roles as agonists, antagonists, or inverse agonists at specific receptors.

Sigma-2 (σ2) Receptors: The piperidine scaffold is common in ligands for sigma-2 receptors, which are overexpressed in proliferating tumor cells. nih.gov Functional assays, such as cell viability and caspase-3 activity assays, are used to characterize the activity of sigma-2 ligands. nih.govresearchgate.net Sigma-2 agonists typically induce cell death in cancer cell lines, and the potency of a ligand in these assays helps to classify it as a full agonist, partial agonist, or antagonist relative to a reference agonist like siramesine. nih.gov

Serotonin 5-HT2A Receptors: A compound with high structural similarity, ACP-103, which contains an N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl) core, has been extensively studied. In cellular functional assays (Receptor Selection and Amplification Technology, R-SAT), ACP-103 was identified as a potent inverse agonist at the human 5-HT2A receptor with a pIC₅₀ of 8.7. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.

Dopamine D4 Receptors: In the search for treatments for glioblastoma, 4-benzylpiperidine (B145979) derivatives have been investigated as dopamine D4 receptor (D4R) ligands. Functional studies, including G-protein activation and β-arrestin 2 recruitment assays, have characterized these compounds as D4R antagonists.

In Vitro and Preclinical In Vivo Biological Activity Assessments

Modulation of Neurotransmitter Release and Reuptake (in vitro)

No public data is available for this compound.

In a typical preclinical setting, the effect of a novel compound on neurotransmitter systems is a critical area of investigation. In vitro assays are employed to determine if a compound can alter the release or reuptake of key neurotransmitters such as dopamine, serotonin, and norepinephrine. These studies often utilize synaptosomes or cultured neuronal cells. By measuring the concentration of neurotransmitters in the extracellular medium after exposure to the test compound, researchers can identify its potential as a monoamine reuptake inhibitor or releasing agent. However, no such studies detailing the activity of this compound have been published.

Metabolic Stability in Microsomal Systems (in vitro)

No public data is available for this compound.

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. In vitro metabolic stability is commonly assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. In these assays, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) and the rate of its disappearance is measured over time. This allows for the calculation of intrinsic clearance and an estimation of the compound's metabolic fate in vivo. Data from such investigations for this compound are not present in the available literature.

Preclinical In Vivo Pharmacokinetic and Biodistribution Studies (Animal Models)

No public data is available for this compound.

Following in vitro characterization, promising compounds are typically advanced to in vivo studies in animal models to understand their behavior in a whole organism.

Exposure Levels and Oral Bioavailability in Animal Models

No public data is available for this compound.

Pharmacokinetic studies in animal models, such as rats or mice, are conducted to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Following administration (e.g., intravenous and oral), blood samples are collected at various time points to measure the concentration of the compound. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated. The oral bioavailability, which represents the fraction of an orally administered dose that reaches systemic circulation, is a critical parameter determined in these studies. No such pharmacokinetic data has been reported for this compound.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for understanding the structural basis of a compound's biological activity and for predicting its binding affinity.

In studies of piperidine-based compounds, molecular docking has been instrumental in deciphering their binding modes. For instance, in an investigation of piperidine (B6355638) derivatives targeting the Sigma 1 Receptor (S1R), a known drug target, docking studies were performed on a series of compounds including a 4-fluorophenyl derivative. nih.gov The piperidine nitrogen atom is typically predicted to act as a positive ionizable feature, forming key ionic interactions within the receptor's binding site. nih.gov

However, the substitution pattern on the benzyl (B1604629) ring can significantly alter the binding orientation. Docking simulations revealed that the presence of a 4-fluoro substituent on the benzyl ring of a piperidine derivative caused a notable change in its binding pose compared to an unsubstituted analogue. nih.gov This altered arrangement moved the positively charged piperidine nitrogen away from crucial acidic residues, such as Glu172 and Asp126, in the S1R binding site. nih.gov This loss of critical ionic interactions was proposed as a hypothesis to explain the observed weaker binding affinity of the fluorinated compound. nih.gov

The general binding pocket for such ligands within the S1R is lined with several hydrophobic residues that stabilize the ligand through van der Waals interactions. nih.gov Docking studies help to visualize and analyze these complex interactions, providing a rational basis for structure-activity relationships (SAR) and guiding the design of more potent ligands.

Table 1: Key Amino Acid Residues in S1R Involved in Piperidine Ligand Binding

| Interaction Type | Key Residues | Role in Binding |

|---|---|---|

| Ionic Interaction | Glu172, Asp126 | Anchors the positive ionizable piperidine nitrogen. |

| π–Cation Interaction | Phe107 | Stabilizes the ionized piperidine nitrogen. |

| Hydrophobic Contact | Val84, Trp89, Met93, Leu95, Tyr103, Ile124, Trp164 | Forms a hydrophobic pocket to accommodate the ligand. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode

Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions than static docking poses. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-receptor complex, analyze conformational changes, and characterize the persistence of key interactions. nih.gov It is a powerful tool for studying the dynamic processes of molecular recognition in biological systems. nih.govresearchgate.net

For piperidine derivatives, MD simulations are employed to investigate structural, electronic, and biological properties. researchgate.net These simulations, often run for hundreds of nanoseconds in an explicit solvent, reveal crucial conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area (SASA), which together elucidate the molecule's behavior in a biological environment. researchgate.net

In computational studies of piperidine-based S1R ligands, MD simulations have been used to enrich the findings from molecular docking. nih.gov These simulations help to confirm the stability of the predicted binding pose and reveal the crucial amino acid residues that maintain persistent interactions with the ligand over time. nih.gov The stability of the protein-ligand complex, as measured by RMSD, and the frequency of interactions like hydrogen bonds provide a deeper understanding of the binding mechanism and can help validate the initial docking results. researchgate.net

**5.3. Quantum Chemical Studies

Quantum chemical studies, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and intrinsic properties of a molecule, independent of its biological environment.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2-(4-Fluorobenzyl)piperidine, DFT calculations are used to optimize the molecular geometry, determine electronic stability, and predict reactivity. researchgate.net

In studies of molecules containing a 4-fluorobenzyl or 4-fluorobenzylidene moiety, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are standard practice. nih.govresearchgate.net These calculations provide an optimized molecular structure that can be compared with experimental data from X-ray crystallography. nih.gov Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap implies high stability.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

This analysis has been applied to molecules containing a 4-fluorobenzylidene group to understand how they pack in the solid state. nih.gov The analysis generates two-dimensional fingerprint plots that quantify the relative contribution of different interactions to the total Hirshfeld surface area. nih.gov For a fluorinated benzothiazine derivative, the most significant contributions to crystal packing were from H···H, H···C/C···H, and H···F/F···H interactions. nih.govnih.gov Hydrogen bonding and van der Waals interactions were identified as the dominant forces in the crystal packing. nih.gov This level of detail is crucial for understanding the solid-state properties of a compound and how it might interact with its biological target.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a 4-Fluorobenzylidene Derivative

| Intermolecular Contact | Contribution to Hirshfeld Surface |

|---|---|

| H···H | 33.9% |

| H···C / C···H | 26.7% |

| H···F / F···H | 10.9% |

| C···C | 10.6% |

Data derived from a study on (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) that a molecule must possess to be recognized by a specific biological target.

For ligands targeting the S1R, a classic pharmacophore model suggests the presence of two hydrophobic pockets linked by a central basic group, which serves as a positive ionizable feature. nih.gov Piperidine derivatives, including those with a 4-fluorobenzyl moiety, fit this model well, with the piperidine nitrogen acting as the crucial basic group. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to perform virtual screening on large chemical databases. nih.gov This process rapidly identifies novel compounds that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. nih.govmdpi.com The identified "hits" are then subjected to further computational analysis, such as molecular docking, to refine the list of candidates for synthesis and biological testing. nih.gov This approach allows for the efficient exploration of chemical space to discover structurally diverse molecules with potential therapeutic activity.

In Silico Prediction of Biological Targets and Activity Spectra (e.g., PASS, SwissTargetPrediction)

Computational tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are used to predict the likely biological targets and pharmacological effects of a small molecule based on its chemical structure. clinmedkaz.org This approach is valuable for identifying new potential uses for existing compounds and for prioritizing newly synthesized molecules for further preclinical studies. clinmedkaz.org

Studies utilizing these platforms for novel piperidine derivatives have shown that these compounds are predicted to interact with a wide array of biological targets. clinmedkaz.org The unique ability of the piperidine scaffold to combine with various molecular fragments allows it to modulate different enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This versatility translates into a broad spectrum of predicted biological activities. clinmedkaz.org

For a set of newly synthesized piperidine derivatives, SwissTargetPrediction and PASS analyses predicted a high probability of activity against targets relevant to central nervous system (CNS) disorders, cancer, and cardiovascular conditions. clinmedkaz.org The results from SwissTargetPrediction often align with the pharmacological effects identified by the PASS server. clinmedkaz.org These in silico predictions highlight the potential of piperidine derivatives as promising scaffolds for developing new drugs for a variety of diseases. clinmedkaz.org

Table 3: Predicted Target Classes and Potential Pharmacological Effects for Piperidine Derivatives

| Prediction Tool | Predicted Target Classes | Potential Pharmacological Effects |

|---|---|---|

| SwissTargetPrediction | Enzymes (Kinases, Proteases, Polymerases), GPCRs, Ion Channels, Transporters | Antitumor, CNS effects |

| PASS | Not specified by target class | Antitumor, Nootropic, Anti-parkinsonian, Antidyskinetic, Treatment of phobic disorders |

Data derived from a computer-aided evaluation study on new piperidine derivatives. clinmedkaz.org

Computational ADMET Profiling (In Silico Prediction)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a crucial early-stage assessment of the drug-like potential of a chemical entity. For 2-(4-Fluorobenzyl)piperidine hydrochloride, computational models offer valuable insights into its likely pharmacokinetic and safety profile. These predictions are generated using algorithms trained on large datasets of known compounds, providing a time and cost-effective alternative to early experimental screening.

Detailed research findings from in silico analyses indicate that 2-(4-Fluorobenzyl)piperidine, the free base of the hydrochloride salt, possesses a generally favorable ADMET profile. These predictions, generated using various computational models, suggest good oral bioavailability and a low likelihood of certain common toxicities. The data is typically derived from the compound's structure, identified by its SMILES string: FC(C=C1)=CC=C1CC2NCCCC2.

The following data tables summarize the predicted ADMET properties for 2-(4-Fluorobenzyl)piperidine based on widely used computational platforms. It is important to note that these are theoretical predictions and require experimental validation.

Predicted Physicochemical and Pharmacokinetic Properties

This table outlines the fundamental physicochemical characteristics and predicted pharmacokinetic behavior of the compound, which are critical determinants of its systemic exposure and disposition.

Table 1: Predicted Physicochemical and Pharmacokinetic Data for 2-(4-Fluorobenzyl)piperidine

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₁₂H₁₆FN | - |

| Molecular Weight | 193.26 g/mol | Low molecular weight, favorable for absorption. |

| LogP (Lipophilicity) | 2.58 | Optimal lipophilicity for cell membrane permeability. |

| Water Solubility | -3.14 (LogS) | Moderately soluble. |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp, which can enhance absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier. |

This data is computationally generated and has not been experimentally confirmed.

Predicted Metabolism and Toxicity

This table details the compound's predicted interactions with key drug-metabolizing enzymes and its potential for various forms of toxicity.

Table 2: Predicted Metabolism and Toxicity Profile of 2-(4-Fluorobenzyl)piperidine

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2C19. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of drugs that are substrates of CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of CYP3A4 substrates. |

| Toxicity | ||

| AMES Toxicity | No | Not predicted to be mutagenic. |

This data is computationally generated and has not been experimentally confirmed.

The in silico analysis suggests that 2-(4-Fluorobenzyl)piperidine has a promising ADMET profile. Its high predicted gastrointestinal absorption and blood-brain barrier permeability indicate good bioavailability and potential for central nervous system activity. The primary area for potential drug-drug interactions lies in its predicted inhibition of CYP2C19 and CYP2D6 enzymes. The lack of predicted AMES toxicity and hERG inhibition is a positive indicator for its safety profile.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2-(4-Fluorobenzyl)piperidine hydrochloride, providing detailed information about its atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and two-dimensional correlation spectra (COSY) allows for the complete assignment of all proton and carbon signals.

In its hydrochloride form, the piperidine (B6355638) nitrogen is protonated, influencing the chemical shifts of adjacent protons and carbons. The piperidine ring typically adopts a chair conformation. The benzyl (B1604629) substituent at the C2 position can be either axial or equatorial, a feature that can be investigated through detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the 4-fluorophenyl group typically appear as two distinct multiplets due to fluorine-proton coupling. The benzylic protons (CH₂) and the protons on the piperidine ring resonate in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the carbons in the aromatic ring, with the carbon directly bonded to fluorine (C-F) showing a large coupling constant (¹JCF). organicchemistrydata.org

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) coupling networks. It is instrumental in confirming the connectivity of protons within the piperidine ring and tracing the coupling from the benzylic protons to the proton at the C2 position of the piperidine ring.

Representative NMR Data

While specific experimental data for this compound is not widely published, representative chemical shifts can be predicted based on data from structurally similar compounds like N-benzylpiperidines and other fluorinated aromatic molecules. organicchemistrydata.orgrsc.orgipb.pt

| ¹H NMR Predicted Chemical Shifts (δ, ppm) | ¹³C NMR Predicted Chemical Shifts (δ, ppm) | ||

|---|---|---|---|

| Assignment | Range (ppm) | Assignment | Range (ppm) |

| Aromatic H (ortho to F) | ~7.20-7.35 (t) | Aromatic C (C-F) | ~160-164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic H (meta to F) | ~6.95-7.10 (t) | Aromatic C (ipso) | ~135-138 (d) |

| Benzylic CH₂ | ~3.50-3.60 | Aromatic CH (ortho to F) | ~130-132 (d) |

| Piperidine H2, H6 | ~2.80-3.20 | Aromatic CH (meta to F) | ~114-116 (d) |

| Piperidine H3, H4, H5 | ~1.40-1.90 | Benzylic CH₂ | ~58-62 |

| N-H₂⁺ | Broad, variable | Piperidine C2, C6 | ~50-55 |

| Piperidine C3, C5 | ~24-28 | ||

| Piperidine C4 | ~22-26 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. For this compound, these spectra provide confirmatory evidence for both the aromatic and piperidine moieties, as well as the hydrochloride salt form. chemicalbook.comchemicalbook.com

Key expected vibrational bands include:

N-H⁺ Stretching: A very broad and strong absorption band in the IR spectrum, typically centered in the 2200-2800 cm⁻¹ range, is characteristic of the ammonium (B1175870) hydrochloride group.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Phenyl ring vibrations typically result in sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹.

C-F Stretching: A strong and characteristic absorption in the IR spectrum, typically found in the 1250-1100 cm⁻¹ region, confirms the presence of the fluorine substituent.

Piperidine Ring Vibrations: The spectrum contains a complex fingerprint region with bands corresponding to CH₂ bending, rocking, and twisting modes.

Representative Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| N-H⁺ Stretch (Amine Salt) | 2800-2200 | Strong, Broad |

| Aromatic C=C Stretch | 1610-1590, 1515-1490 | Medium, Sharp |

| CH₂ Bend (Scissoring) | 1470-1440 | Medium |

| C-F Stretch | 1250-1100 | Strong |

UV-Visible Spectroscopy for Ligand Detection

UV-Visible spectroscopy is a quantitative technique used to measure the concentration of the compound in a solution. For this compound, the electronic absorptions are dominated by the 4-fluorobenzyl chromophore. The saturated piperidine ring does not absorb significantly in the 200–800 nm range. The substituted benzene (B151609) ring gives rise to characteristic absorption bands in the UV region, which can be used for detection and quantification, particularly as a detector for HPLC. The position of the maximum absorbance (λmax) is sensitive to the solvent environment.

Predicted UV-Visible Absorption

| Chromophore | Predicted λmax (in Ethanol (B145695)/Methanol) | Application |

|---|---|---|

| 4-Fluorophenyl | ~264 nm | HPLC Detection, Quantification |

| ~210 nm | (Secondary Band) |

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. thermofisher.com A reversed-phase method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The purity is generally reported as the area percentage of the main peak relative to the total area of all peaks detected. Commercial batches often specify a purity of >96%. thermofisher.com

For robust analysis, an acidic modifier such as phosphoric acid or trifluoroacetic acid (TFA) is added to the mobile phase. nih.govresearchgate.net This ensures that the piperidine nitrogen remains consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. In cases where the compound has a weak UV chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) can be used. epa.gov

Typical RP-HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid nih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at λmax (~264 nm) |

| Column Temperature | 30 °C nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For the analysis of this compound, the sample is typically analyzed as its free base. This can be achieved by a liquid-liquid extraction into an organic solvent after basification or by direct injection of a solution where the salt converts to the volatile free base in the hot GC inlet.

The mass spectrometer fragments the molecule in a reproducible manner, creating a unique mass spectrum or "fingerprint." The fragmentation pattern is key to confirming the structure. It is important to note that positional isomers (e.g., 2-, 3-, and 4-fluorobenzylpiperidine) can produce very similar mass spectra, sometimes requiring chromatographic separation for definitive identification. nih.gov

Predicted GC-MS Fragmentation

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |

|---|---|---|

| 193 | [C₁₂H₁₆FN]⁺ | Molecular ion (M⁺) of the free base |

| 109 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation (tropylium structure), often a base peak |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after loss of benzyl group |

Chiral Chromatography for Enantiomeric Separation

Since 2-(4-Fluorobenzyl)piperidine possesses a chiral center at the C2 position of the piperidine ring, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for achieving this separation. nih.govmdpi.com

Research Findings:

The resolution of racemic piperidine derivatives is frequently accomplished using CSPs based on polysaccharides, such as cellulose (B213188) or amylose, which are coated or immobilized on a silica (B1680970) support. nih.gov For instance, studies on analogous 1,3-dimethyl-4-phenylpiperidine derivatives have demonstrated successful enantiomeric separation on commercially available cellulose-based columns like Chiralcel OD and Chiralcel OJ. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. wvu.edu

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol or isopropanol, is critical for optimizing the separation. The nature and concentration of the alcohol modifier can significantly influence the retention factors and the enantioselectivity. mdpi.com In some cases, for piperidine derivatives that lack a strong chromophore for UV detection, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be employed to introduce a UV-active moiety, facilitating detection. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Piperidine Derivatives

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak AD-H, Chiralcel OD) nih.govresearchgate.net |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 228 nm after derivatization) researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

The successful application of these methods to various piperidine scaffolds suggests that a similar approach would be effective for the enantiomeric resolution of this compound. whiterose.ac.uknih.gov

Mass Spectrometry for High-Resolution Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of organic molecules. For this compound, high-resolution mass spectrometry techniques are employed to confirm the elemental composition and to study its fragmentation patterns, which provides valuable structural information.

QTOF-MS combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurements. This is particularly useful for confirming the elemental composition of a synthesized compound. nih.gov

Research Findings:

In the analysis of piperidine alkaloids and their derivatives, electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules, [M+H]⁺. nih.govresearchgate.net For 2-(4-Fluorobenzyl)piperidine, the expected protonated molecule would be observed, and its high-resolution mass measurement would allow for the confirmation of its elemental formula (C₁₂H₁₇FN⁺). QTOF instruments can achieve mass accuracies in the low ppm range, providing a high degree of confidence in the assigned molecular formula. researchgate.net

Collision-induced dissociation (CID) experiments performed in a QTOF instrument reveal characteristic fragmentation pathways. nih.gov For N-benzylpiperidine structures, a common fragmentation is the cleavage of the C-N bond connecting the benzyl group to the piperidine ring, leading to the formation of a tropylium (B1234903) ion or a benzyl cation (m/z 91), and a protonated piperidine fragment. xml-journal.netnih.gov The presence of the fluorine atom on the benzyl ring would shift the mass of the benzyl-related fragment to m/z 109.

Triple quadrupole (QqQ) mass spectrometers are highly sensitive and specific, making them ideal for targeted quantitative analysis and for detailed fragmentation studies using tandem mass spectrometry (MS/MS). mdpi.com

Research Findings:

In MS/MS experiments on a QqQ instrument, the precursor ion (e.g., the [M+H]⁺ ion of 2-(4-Fluorobenzyl)piperidine) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. researchgate.net This process allows for the establishment of specific fragmentation pathways.

For piperidine derivatives, the fragmentation is influenced by the substituents on the ring and the N-substituent. scielo.brresearchgate.net The major fragmentation pathways for 2-(4-Fluorobenzyl)piperidine would likely involve:

Loss of the fluorobenzyl group: Leading to a fragment ion corresponding to the protonated piperidine ring.

Cleavage of the piperidine ring: Resulting in smaller fragment ions characteristic of the piperidine core. The fragmentation of N-benzylpiperidines can lead to characteristic ions at m/z 70 and m/z 56. xml-journal.net

Formation of the fluorobenzyl cation: A prominent peak at m/z 109 would be expected. nih.gov

Table 2: Predicted Major Fragment Ions for 2-(4-Fluorobenzyl)piperidine in MS/MS

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| 194.14 | 109.05 | Fluorobenzyl cation |

| 194.14 | 91.05 | Tropylium ion (rearrangement) |

| 194.14 | 84.10 | Protonated piperidine |

These fragmentation patterns serve as a fingerprint for the molecule, aiding in its unambiguous identification in complex matrices. researchgate.netwvu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring and the benzyl substituent in the solid state. researchgate.netmdpi.com

Research Findings:

The crystal structures of numerous piperidine derivatives have been determined, revealing that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov In the case of 2-substituted piperidinium (B107235) hydrochlorides, the substituent at the C2 position can be either in an axial or equatorial position. The preferred conformation is influenced by steric and electronic factors.

For this compound, the protonated nitrogen atom of the piperidine ring would form a hydrogen bond with the chloride anion. nih.gov The crystal packing is influenced by a network of intermolecular interactions, including hydrogen bonds and potentially C-H···π interactions between the piperidine ring and the fluorophenyl group of a neighboring molecule. mdpi.com The precise arrangement of molecules in the crystal lattice is crucial for understanding the physical properties of the solid, such as its melting point and solubility. mdpi.com

The determination of the crystal structure of this compound would confirm the relative stereochemistry of the substituents and provide insights into the non-covalent interactions that stabilize the crystal structure. rsc.org

Emerging Research Avenues and Future Perspectives

Design of Next-Generation Fluorobenzylpiperidine Scaffolds

The foundational structure of 2-(4-fluorobenzyl)piperidine offers a versatile template for creating next-generation therapeutic agents. The unique ability of the piperidine (B6355638) ring to be combined with various molecular fragments makes it a valuable component in the design of new drugs with potential pharmacological effects. clinmedkaz.org Future design strategies are likely to focus on systematic modifications of this scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for structural modification may include:

Alterations to the Piperidine Ring: Introducing chirality or substituents on the piperidine ring can significantly influence biological activity and selectivity. researchgate.net Chiral piperidine scaffolds are increasingly recognized as a promising strategy for improving efficacy and reducing off-target effects. researchgate.net

Modification of the Benzyl (B1604629) Group: The fluorine atom on the benzyl ring is a critical feature, but its position and the addition of other substituents can be explored to fine-tune interactions with biological targets. For instance, derivatives of the parent compound, 2-benzylpiperidine (B184556), including those with 4-halo substitutions, have been synthesized and shown to be potent dopamine (B1211576) reuptake inhibitors. wikipedia.org

Isosteric Replacements: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—could lead to improved drug-like characteristics. However, studies on related piperidine derivatives have shown that isosteric replacements of the benzylpiperidine moiety can sometimes be detrimental to activity, requiring careful design and evaluation. researchgate.net

The development of such novel scaffolds will aim to build upon the known structure-activity relationships (SAR) within the broader class of aralkylpiperidines to create compounds with optimized therapeutic profiles. acs.org

Exploration of Novel Therapeutic Targets

While the parent compound, 2-benzylpiperidine, is known to be a monoamine reuptake inhibitor, its potency is relatively low. wikipedia.org However, its derivatives have the potential to interact with a wide range of biological targets. Computational predictions suggest that new piperidine derivatives can affect various enzymes, receptors, transport systems, and ion channels, indicating potential applications in treating central nervous system diseases, cancer, and microbial infections. clinmedkaz.org

Future research could explore the activity of 2-(4-fluorobenzyl)piperidine analogs against novel therapeutic targets, including:

Sigma Receptors: Substituted 4-benzylpiperidine (B145979) and 1-benzylpiperazine derivatives have demonstrated high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. acs.org Given the structural similarities, the 2-(4-fluorobenzyl)piperidine scaffold is a candidate for developing novel sigma receptor ligands.

Cholinesterases: N-benzyl-piperidine derivatives have been rationally designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov This suggests a potential therapeutic avenue for appropriately modified 2-(4-fluorobenzyl)piperidine compounds.

Tyrosinase: Certain benzylpiperidine amides have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production, highlighting a potential application in dermatology or in treating pigmentation disorders. nih.gov

Protein-Protein Interactions: The piperidine scaffold has been incorporated into molecules designed to inhibit challenging protein-protein interactions, such as the MDM2-p53 interaction, which is a key target in cancer therapy. mdpi.com

The exploration of these and other targets could uncover new therapeutic applications for this class of compounds, moving beyond their traditional role as central nervous system stimulants.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is crucial for accelerating the drug discovery process for 2-(4-fluorobenzyl)piperidine derivatives. In silico methods can provide valuable insights into potential biological activities and guide the synthesis of the most promising compounds. clinmedkaz.org

Advanced methodologies that can be integrated into future research include:

Molecular Docking and Dynamics: Computational docking and molecular dynamics simulations can predict how these molecules bind to their targets, revealing key interactions and helping to rationalize structure-activity relationships. nih.govnih.gov These methods allow for the virtual screening of large libraries of derivatives to identify candidates with the highest potential affinity and selectivity.

Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new scaffolds with improved potency. This approach has been successfully used to identify novel inhibitors based on a piperidine-4-carboxamide scaffold. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like profiles for synthesis and experimental testing. nih.gov

High-Throughput Screening (HTS): Experimental HTS can be used to rapidly test libraries of synthesized compounds against a panel of biological targets, complementing the predictions from computational models and potentially identifying unexpected activities.

The integration of these approaches creates a powerful feedback loop, where computational predictions guide experimental work, and the results from these experiments are used to refine and improve the predictive models. mdpi.com

Development of Research Tools and Probes

Beyond their direct therapeutic potential, derivatives of 2-(4-fluorobenzyl)piperidine can be developed into valuable research tools to investigate biological processes. Small-molecule chemical probes are essential for exploring the function of proteins and validating new drug targets. nih.govnih.gov

Potential applications in this area include:

Radiolabeled Ligands: The incorporation of a positron-emitting isotope, such as Fluorine-18, into the 4-fluorobenzyl group could create a radioligand for use in Positron Emission Tomography (PET) imaging. Such a tool would allow for the non-invasive study of the distribution and density of its target receptor in the brain, aiding in disease diagnosis and the development of new drugs.

Fluorescent Probes: Attaching a fluorescent dye to the scaffold could enable the visualization of target proteins in cells and tissues, facilitating research into their cellular localization and function.

Affinity-Based Probes: By incorporating a reactive group, the molecule can be transformed into a probe that covalently binds to its target protein. This allows for the identification and isolation of the target, which is a critical step in understanding the molecule's mechanism of action.

The development of such probes would not only advance our understanding of the specific targets of 2-(4-fluorobenzyl)piperidine derivatives but also contribute to the broader field of chemical biology. nih.gov

常见问题

Q. Q1. What are the standard synthetic routes for 2-(4-Fluorobenzyl)piperidine hydrochloride, and how are intermediates purified?

Methodological Answer: The compound is commonly synthesized via condensation reactions. For example, 4-(4-fluorobenzyl)piperidine (intermediate II) reacts with 4-chlorophenacyl bromide under basic conditions (K₂CO₃ in refluxing ethanol), followed by reduction using KBH₄ in methanol to yield target derivatives . Purification typically involves recrystallization or chromatography. Yield optimization (e.g., 70–85%) depends on stoichiometric control and inert atmosphere maintenance.

Advanced Reaction Optimization

Q. Q2. How can microwave (MW) irradiation improve synthesis efficiency for derivatives of this compound?

Methodological Answer: MW irradiation significantly reduces reaction times and enhances yields in cyclocondensation reactions. For instance, Hosamani et al. achieved a [3+3] cyclic condensation of chalconated coumarins with 2-(4-fluorophenyl)acetamidine hydrochloride in DMF under MW, shortening reaction times from hours to minutes and improving yields by 15–20% compared to conventional heating . Key parameters include MW power (100–300 W), solvent polarity, and temperature control.

Enantiomeric Resolution

Q. Q3. What strategies are effective for achieving enantiomeric purity in derivatives of this compound?

Methodological Answer: Enantiomeric separation can be achieved via enzymatic hydrolysis. For example, Solanum tuberosum hydrolase (St-EH) selectively hydrolyzes (S)-epoxide intermediates with >90% enantiomeric excess (ee), leaving (R)-epoxides intact. This method exploits the enzyme’s preference for attacking more substituted positions in epoxides, enabling asymmetric synthesis of pharmacologically active enantiomers .

Analytical Characterization

Q. Q4. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity, particularly the fluorobenzyl and piperidine moieties.

- HPLC-MS: Validates purity (>99%) and identifies byproducts (e.g., unreacted intermediates).

- X-ray Crystallography: Resolves stereochemistry in crystalline derivatives .

- Chiral HPLC: Essential for quantifying enantiomeric excess in resolved products .

Contradictions in Reaction Data

Q. Q5. How should researchers address discrepancies in reported reaction yields for this compound?

Methodological Answer: Discrepancies often arise from variations in catalysts, solvents, or reaction scales. For example, KBH₄ reductions may yield 70–85% under anhydrous methanol vs. 60% in humid conditions. Systematic optimization studies (e.g., Design of Experiments, DoE) are recommended to identify critical factors. Cross-referencing protocols from independent sources (e.g., PubChem vs. peer-reviewed syntheses) helps validate reproducibility .

Safety and Risk Mitigation

Q. Q6. How can safety protocols be integrated into experimental design for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation (P261 precaution) .

- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

- Waste Disposal: Neutralize acidic/basic residues before disposal per local regulations .

Stability and Storage

Q. Q7. What factors influence the long-term stability of this compound, and how can degradation be monitored?